molecular formula C34H34N2O6 B12902171 3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid CAS No. 70815-14-4

3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid

Cat. No.: B12902171
CAS No.: 70815-14-4
M. Wt: 566.6 g/mol
InChI Key: HHRJYJYCVVVXJZ-UHFFFAOYSA-N
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Description

The compound 3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is a complex benzofuran derivative characterized by a 1-oxo-1,3-dihydro-2-benzofuran core substituted with two distinct phenyl groups and a carboxylic acid moiety. Key structural features include:

  • Phenyl Group 1: 5-Anilino (phenylamino), 2-ethoxy, and 4-methyl substituents.
  • Phenyl Group 2: 4-Diethylamino and 2-hydroxy substituents.
  • Benzofuran Core: A 1-oxo group at position 1 and a carboxylic acid at position 5.

Properties

CAS No.

70815-14-4

Molecular Formula

C34H34N2O6

Molecular Weight

566.6 g/mol

IUPAC Name

3-(5-anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-2-benzofuran-5-carboxylic acid

InChI

InChI=1S/C34H34N2O6/c1-5-36(6-2)24-14-16-26(30(37)19-24)34(27-18-22(32(38)39)13-15-25(27)33(40)42-34)28-20-29(21(4)17-31(28)41-7-3)35-23-11-9-8-10-12-23/h8-20,35,37H,5-7H2,1-4H3,(H,38,39)

InChI Key

HHRJYJYCVVVXJZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2(C3=C(C=CC(=C3)C(=O)O)C(=O)O2)C4=C(C=C(C(=C4)NC5=CC=CC=C5)C)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves multi-step organic reactions. One possible synthetic route is as follows:

  • Step 1: Synthesis of 4-(Diethylamino)-2-hydroxybenzaldehyde

    • React 4-nitrobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium borohydride to obtain 4-(diethylamino)-2-hydroxybenzaldehyde.
  • Step 2: Synthesis of 2-Ethoxy-4-methyl-5-(phenylamino)benzaldehyde

    • React 2-ethoxy-4-methyl-5-nitrobenzaldehyde with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain 2-ethoxy-4-methyl-5-(phenylamino)benzaldehyde.
  • Step 3: Formation of Isobenzofuran-1,3-dione Intermediate

    • Condense the two aldehyde intermediates obtained in steps 1 and 2 with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the isobenzofuran-1,3-dione intermediate.
  • Step 4: Final Cyclization and Carboxylation

    • Cyclize the intermediate obtained in step 3 under acidic conditions to form the final product, 3-(4-(diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation Reactions

    • The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction Reactions

    • The nitro groups in the intermediates can be reduced to amines.
    • Common reagents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
  • Substitution Reactions

    • The diethylamino group can participate in nucleophilic substitution reactions.
    • Common reagents: Alkyl halides, acyl chlorides.

Major Products Formed

  • Oxidation of the hydroxyphenyl group can lead to quinone derivatives.
  • Reduction of nitro groups results in the formation of amines.
  • Substitution reactions can yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology

  • Potential applications in the design of biologically active compounds.
  • Investigated for its interactions with biological macromolecules.

Medicine

  • Explored for its potential as a pharmaceutical intermediate.
  • Studied for its potential therapeutic properties.

Industry

  • Utilized in the production of advanced materials.
  • Investigated for its applications in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-(Diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared with structurally related benzofuran and heterocyclic derivatives (Table 1).

Table 1: Structural Comparison
Compound Name (Source) Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Benzofuran-5-carboxylic acid, diethylamino, hydroxyl, ethoxy, anilino, methyl ~581.62* Dual phenyl substituents with polar (hydroxyl, carboxylic acid) and lipophilic (diethylamino, ethoxy) groups.
{[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid Benzofuran, oxyacetic acid, methylbenzoyl 310.3 Simpler benzofuran core with ester-linked acetic acid; lacks amino/hydroxyl groups.
Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate Benzofuran-3-carboxylate, ethoxy, methoxyphenyl 338.35 Ethyl ester and methoxy groups enhance lipophilicity; lacks nitrogenous substituents.
4-((5-Chloro-2-methoxyphenyl)amino)-4-oxobutanoic acid derivative Chloro, methoxy, amino, oxobutanoic acid 436.89 Chlorine substitution and oxobutanoic acid; distinct from benzofuran core.
4-{[(2E,5Z)-5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]...}benzoic acid Thiazolidinone, ethoxy-hydroxybenzylidene, benzoic acid ~450.0* Thiazolidinone core with conjugated substituents; similar ethoxy-hydroxy motifs.

*Calculated based on structural formula.

Electronic and Steric Effects

  • Diethylamino vs.
  • Hydroxyl and Carboxylic Acid Groups : These polar groups facilitate hydrogen bonding, contrasting with ester derivatives (e.g., ), which may reduce aqueous solubility but improve target specificity .
  • Anilino vs. Chloro Substituents: The anilino group (electron-rich) in the target compound offers nucleophilic reactivity, unlike chloro-substituted analogs (e.g., ), which are more electrophilic .

Biological Activity

3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is a complex organic compound characterized by multiple functional groups that may contribute to its biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C34H34N2O6
  • Molecular Weight : 566.6 g/mol
  • IUPAC Name : this compound
  • CAS Number : 70815-14-4

Synthesis

The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions such as:

  • Synthesis of 4-(Diethylamino)-2-hydroxybenzaldehyde .
  • Formation of 2-Ethoxy-4-methyl-5-(phenylamino)benzaldehyde .
  • Condensation with phthalic anhydride to form an isobenzofuran intermediate .
  • Final cyclization and carboxylation to yield the target compound .

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
  • Receptor Modulation : It could interact with cell surface receptors, influencing signal transduction pathways critical for cellular responses.
  • DNA Intercalation : The compound may intercalate into DNA strands, potentially altering gene expression and cellular processes .

Cytotoxicity and Anticancer Potential

The presence of the benzofuran moiety in the compound may confer anticancer properties. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of apoptotic pathways . Further investigation into this compound's cytotoxic effects against different cancer cell lines is warranted.

Case Studies and Research Findings

StudyFindings
Wu et al. (2020)Demonstrated that similar compounds with hydroxyl substitutions exhibited enhanced antibacterial activity against MRSA strains .
Zhang et al. (2021)Identified anticancer properties in benzofuran derivatives, suggesting potential applications in oncology .
Li et al. (2022)Investigated structure-activity relationships (SAR) showing that specific functional groups enhance biological activity .

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